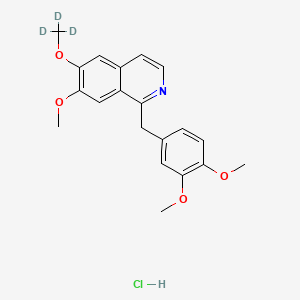

Papaverine-d3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-(trideuteriomethoxy)isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTMYNBWXDUBNX-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849639 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113718-66-4 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Papaverine-d3 Hydrochloride: Structure, Properties, and Bioanalytical Applications

This guide provides a comprehensive technical overview of Papaverine-d3 Hydrochloride, a deuterated analog of the opium alkaloid Papaverine. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, molecular weight, and critical role as an internal standard in modern bioanalytical assays.

Introduction: The Need for Stable Isotope-Labeled Standards

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is known for its smooth muscle relaxant and vasodilator properties.[1][2][3] While its therapeutic applications are well-documented, its presence can also serve as a biomarker for heroin use in forensic toxicology.[3][4] Accurate quantification of compounds like papaverine in complex biological matrices is a significant challenge due to sample loss during preparation and matrix-induced variations in instrument response.

To overcome these challenges, analytical chemists employ a technique known as stable isotope dilution analysis, which relies on the use of an internal standard (IS). An ideal IS is a compound that is chemically identical to the analyte but has a different mass.[5] Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D), serve as the gold standard for this purpose.[5][6] this compound is a stable isotope-labeled (SIL) analog of papaverine, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays.[1]

Chemical Structure and Isotopic Labeling

The defining characteristic of this compound is the strategic incorporation of three deuterium atoms.

IUPAC Name: 1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-(trideuteriomethoxy)isoquinoline;hydrochloride[7]

The deuterium atoms are specifically located on one of the methoxy (-OCH₃) groups, converting it to a trideuteriomethoxy (-OCD₃) group.[7][8] The most common position for this labeling is on the methoxy group at the 6-position of the isoquinoline ring. This choice is not arbitrary and reflects sound scientific reasoning:

-

Chemical Stability: The C-D bond is stronger than the C-H bond, making the label less susceptible to back-exchange with hydrogen atoms during sample preparation or analysis.

-

Metabolic Stability: Methoxy groups on papaverine are sites of metabolism (O-demethylation).[4] Placing the label on a site that is not the primary point of metabolic attack helps ensure that the internal standard and the analyte behave similarly throughout the analytical process.

-

Synthetic Accessibility: The synthesis of the deuterated methoxy group is a well-established chemical process.

The base structure consists of an isoquinoline ring system linked to a dimethoxybenzyl group. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a desirable property for preparing stock solutions and standards.[9]

Physicochemical Properties and Molecular Weight

The incorporation of three deuterium atoms results in a precise mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while having nearly identical chromatographic behavior.

| Property | Papaverine Hydrochloride (Unlabeled) | This compound (Labeled) | Data Source(s) |

| Molecular Formula | C₂₀H₂₂ClNO₄ | C₂₀H₁₉D₃ClNO₄ | [10][11] |

| Average Molecular Weight | 375.85 g/mol | 378.86 g/mol | [8][10][12][13] |

| Monoisotopic Mass | 375.1237 Da | 378.1426 Da | [7][11] |

| CAS Number | 61-25-6 | 113718-66-4 | [7][8][14] |

| Mass Difference (Δm/z) | N/A | +3.0189 Da | Calculated |

Causality of Physicochemical Similarity: The key principle behind using a deuterated internal standard is that its physical and chemical properties (e.g., polarity, pKa, solubility, extraction efficiency) are virtually identical to the unlabeled analyte.[5] This ensures that any loss of analyte during the multi-step sample preparation process is mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard thus remains constant, enabling highly accurate and precise quantification.[6][15]

Application in Quantitative Bioanalysis: LC-MS/MS

This compound is indispensable for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[15] These methods are the cornerstone of modern pharmacokinetic, drug metabolism, and toxicology studies.

Self-Validating Protocol: The Principle of Stable Isotope Dilution

A robust bioanalytical method using a deuterated internal standard is inherently self-validating at each step. The co-eluting nature of the analyte and the IS means they experience the same conditions simultaneously.

Experimental Workflow:

-

Sample Fortification: A known, fixed concentration of Papaverine-d3 HCl (the IS) is added to all samples (e.g., plasma, urine), calibrators, and quality controls at the very beginning of the sample preparation process.

-

Sample Preparation (e.g., Protein Precipitation or Liquid-Liquid Extraction): This step removes interfering matrix components. Any physical loss of the sample will affect both the analyte (unlabeled papaverine) and the IS equally.

-

Chromatographic Separation (LC): The sample extract is injected into an HPLC or UPLC system. Due to their identical chemical structures, papaverine and papaverine-d3 co-elute, appearing as a single chromatographic peak unless the column has extremely high, isotope-resolving power.[5]

-

Mass Spectrometric Detection (MS/MS): In the mass spectrometer, the compounds are ionized and separated by their mass-to-charge ratio (m/z). The instrument is programmed to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the IS.

-

Analyte MRM: e.g., m/z 340.1 → 324.1 (for Papaverine base)

-

IS MRM: e.g., m/z 343.1 → 327.1 (for Papaverine-d3 base)

-

-

Quantification: The instrument measures the peak area for both the analyte and the IS. A calibration curve is generated by plotting the ratio of (Analyte Area / IS Area) against the known concentrations of the calibrators. The concentration of the analyte in unknown samples is then calculated from this curve using their measured peak area ratios. This ratioing corrects for any variability in sample preparation, injection volume, and ionization efficiency.[15]

Workflow Visualization

The following diagram illustrates the logical flow of a typical bioanalytical quantitation experiment using Papaverine-d3 HCl.

Conclusion

This compound is a critical tool for any research or clinical laboratory tasked with the accurate measurement of papaverine. Its chemical and physical properties are tailored to meet the stringent requirements of modern analytical methods, particularly LC-MS/MS. By functioning as an ideal internal standard, it corrects for inevitable experimental variations, thereby ensuring the highest level of data integrity, precision, and accuracy in quantitative analysis. The principles demonstrated through its use are foundational to the fields of pharmacokinetics, clinical chemistry, and forensic toxicology.

References

-

This compound | C20H22ClNO4 | CID 71434289 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

CAS No : 113718-66-4| Chemical Name : this compound | Pharmaffiliates . Pharmaffiliates. Available from: [Link]

-

Papaverine Hydrochloride | C20H22ClNO4 | CID 6084 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Papaverine hydrochloride - CAS Common Chemistry . CAS, a division of the American Chemical Society. Available from: [Link]

-

Papaverine Hydrochloride, chemical structure, molecular formula, Reference Standards . Pharmacopeia.cn. Available from: [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices . Shimadzu. Available from: [Link]

-

Papaverine | C20H21NO4 | CID 4680 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

PAPAVERINE HYDROCHLORIDE USP - PCCA . PCCA. Available from: [Link]

-

61-25-6 CAS | PAPAVERINE HYDROCHLORIDE | Laboratory Chemicals | Article No. 5114P . Loba Chemie. Available from: [Link]

-

Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use - PMC . National Center for Biotechnology Information. Available from: [Link]

-

Papaverine - Wikipedia . Wikipedia. Available from: [Link]

-

Deuterated internal standards and bioanalysis by AptoChem . AptoChem. Available from: [Link]

-

Synthesis of Papaverine | PDF - Scribd . Scribd. Available from: [Link]

-

Green Synthesis of Papaverine one of Opium Alkaloids in Water . Inorganic Chemistry Research. Available from: [Link]

-

[The use of the deuterated internal standard for morphine quantitation for the purpose of doping control by gas chromatography with mass-selective detection] - PubMed . National Center for Biotechnology Information. Available from: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. Available from: [Link]

Sources

- 1. CAS 113718-66-4: Papaverine-d3 | CymitQuimica [cymitquimica.com]

- 2. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Papaverine - Wikipedia [en.wikipedia.org]

- 4. Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. This compound | C20H22ClNO4 | CID 71434289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Papaverine hydrochloride | 61-25-6 [chemicalbook.com]

- 10. This compound | CAS 113718-66-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. Papaverine Hydrochloride | C20H22ClNO4 | CID 6084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PAPAVERINE HYDROCHLORIDE USP - PCCA [pccarx.com]

- 13. 61-25-6 CAS | PAPAVERINE HYDROCHLORIDE | Laboratory Chemicals | Article No. 5114P [lobachemie.com]

- 14. caymanchem.com [caymanchem.com]

- 15. lcms.cz [lcms.cz]

Applications of Papaverine-d3 HCl in Forensic Toxicology Research

Executive Summary

Papaverine-d3 HCl (Hydrochloride) is the stable isotope-labeled analog of papaverine, a non-xanthine phosphodiesterase inhibitor and opium alkaloid. In forensic toxicology, its primary utility is as an Internal Standard (IS) for the quantification of papaverine in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details the technical application of Papaverine-d3 HCl, moving beyond basic usage into the mechanics of Stable Isotope Dilution Assays (SIDA) . It addresses the critical role of this reagent in distinguishing illicit heroin consumption from pharmaceutical interventions, correcting for matrix effects in complex biofluids, and ensuring chain-of-custody defensibility in legal proceedings.

Part 1: The Physicochemical Anchor

Why Deuterium?

In forensic mass spectrometry, the "Gold Standard" for quantitation is the use of an isotopolog that mirrors the analyte's physicochemical behavior but is spectrally distinct.

-

Chemical Equivalence: Papaverine-d3 retains the same pKa (~6.4) and lipophilicity as native papaverine. This ensures it behaves identically during Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

-

Mass Shift (+3 Da): The replacement of three hydrogen atoms with deuterium (typically on the methoxy groups,

) creates a mass shift of +3 Daltons. This shifts the precursor ion from m/z 340.2 to 343.2, preventing "cross-talk" in the mass analyzer.

The Deuterium Isotope Effect

Senior Scientist Note: While chemically similar, deuterated compounds are slightly less lipophilic than their protonated counterparts. On high-resolution C18 columns, Papaverine-d3 may elute slightly earlier than native papaverine. In zones of high matrix suppression, even a 0.1-minute shift can lead to quantitation errors if the IS and analyte do not experience the exact same suppression. This guide recommends checking retention time alignment during method validation.

Part 2: Forensic Applications & Causality

Heroin Profiling vs. Therapeutic Monitoring

Papaverine is a naturally occurring alkaloid in the opium poppy (Papaver somniferum). Its detection in biological fluids serves two distinct forensic purposes:

| Application | Context | Role of Papaverine-d3 HCl |

| Illicit Heroin Profiling | Street heroin contains impurities (Papaverine, Noscapine) not removed during acetylation. | Biomarker: Quantifying papaverine confirms the source as illicit opium rather than pharmaceutical diamorphine. |

| Sexual Assault/DFSA | Papaverine is used off-label for erectile dysfunction (intracavernosal injection). | Toxic Agent: High levels in blood/urine without a prescription may indicate surreptitious administration or overdose. |

| "Hot Pot" Adulteration | Illicit addition of poppy shells to food (e.g., hot pot broths) to induce addiction.[1] | Food Safety Forensic: Used to quantify trace alkaloids in complex food matrices (high fat/protein). |

Mechanism of Matrix Effect Correction

Biological matrices (blood, urine, vitreous humor) contain phospholipids and salts that suppress ionization in the ESI source.

-

The Problem: If matrix components suppress the signal of Papaverine by 40%, the calculated concentration will be 40% lower than reality.

-

The Solution: Because Papaverine-d3 co-elutes (or nearly co-elutes) with the analyte, it suffers the exact same 40% suppression . By calculating the Area Ratio (Analyte Area / IS Area), the suppression factor cancels out mathematically.

Part 3: Validated Experimental Protocol (LC-MS/MS)

Objective: Quantification of Papaverine in Whole Blood. Standard: Papaverine-d3 HCl (typically >99% isotopic purity).

Reagent Preparation

-

Stock Solution: Dissolve 1 mg Papaverine-d3 HCl in 1 mL Methanol (Free base equivalent correction required:

, -

Working Internal Standard (WIS): Dilute to 100 ng/mL in mobile phase A.

Sample Preparation (LLE)

Rationale: LLE is chosen over protein precipitation to minimize phospholipid carryover, which causes ion suppression.

-

Aliquot: Transfer 200 µL of blood into a silanized glass tube.

-

Spike (CRITICAL): Add 20 µL of WIS (Papaverine-d3) before any other step.

-

Why? The IS must undergo the extraction process to correct for recovery losses.

-

-

Buffer: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5).

-

Why? Papaverine is a weak base. High pH drives it into the uncharged (lipophilic) state, allowing extraction into organic solvent.

-

-

Extract: Add 1.5 mL of 1-Chlorobutane/Ethyl Acetate (9:1). Vortex 5 mins. Centrifuge 3000g.

-

Reconstitute: Evaporate supernatant under

. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient of Ammonium Formate (aq) and Acetonitrile.

-

Ionization: ESI Positive Mode.

MRM Transitions Table:

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Papaverine (Native) | 340.2 | 202.1 | 324.1 | 30 |

| Papaverine-d3 (IS) | 343.2 | 205.1 | 327.1 | 30 |

Note: The shift of +3 Da is conserved in the product ion (202 -> 205), confirming the label is on the fragment retained.

Part 4: Visualization of Workflows

The Analytical Decision Matrix

This diagram illustrates the logical flow from sample receipt to data validation using the internal standard.

Caption: Figure 1. SIDA Workflow. The IS is added prior to extraction to normalize recovery variances and matrix effects.

Matrix Effect Correction Logic

Visualizing how the IS corrects for ion suppression.

Caption: Figure 2. Matrix Effect Correction. Despite signal loss in the matrix, the ratio between Analyte and IS remains constant.

Part 5: Quality Assurance & Troubleshooting

Isotopic Purity Check

Before validation, inject a high concentration of Papaverine-d3 (e.g., 1 µg/mL) and monitor the native transition (340 -> 202).

-

Acceptance Criteria: Signal in the native channel must be < 0.5% of the IS response.

-

Failure Cause: Incomplete deuteration during synthesis or degradation.

Cross-Talk (Carryover)

Papaverine is "sticky" in LC systems.

-

Protocol: Always inject a Double Blank (Mobile Phase only) after the highest calibrator.

-

Correction: If carryover > 20% of the LLOQ (Lower Limit of Quantitation), increase the needle wash solvent strength (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone).

Stability

Papaverine-d3 HCl is light-sensitive.

-

Storage: Amber glass vials at -20°C.

-

In-Solution Stability: Valid for 1 month at 4°C; however, check for hydrolysis of the methoxy groups if pH < 3.0.

References

-

Journal of Analytical Toxicology. (2013). Biomarkers for Illicit Heroin: A Previously Unrecognized Origin of Papaverine. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2005).[2] Recommended Methods for the Profiling of Heroin and Cocaine. Retrieved from [Link]

Sources

Technical Guide: Papaverine vs. Papaverine-d3 in Bioanalytical Applications

Executive Summary

This technical guide delineates the physicochemical and bioanalytical distinctions between Papaverine (the analyte) and Papaverine-d3 (the stable isotope-labeled internal standard). While chemically nearly identical, their behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) differs fundamentally. This guide focuses on the critical application of Papaverine-d3 as a tool to correct for matrix effects, ionization suppression, and extraction variability during the quantification of Papaverine in biological matrices.

Chemical & Physical Distinction[1][2]

The primary difference lies in the isotopic substitution of three hydrogen atoms (

Comparative Data Table

| Feature | Papaverine (Analyte) | Papaverine-d3 (Internal Standard) |

| CAS Number | 58-74-2 (HCl) | 113718-66-4 (HCl) |

| Molecular Formula | ||

| Molecular Weight | ~339.39 g/mol | ~342.41 g/mol |

| Monoisotopic Mass | 339.147 Da | 342.166 Da |

| Label Position | N/A | Typically 7-O-methyl-d3 (Isoquinoline ring) |

| pKa | ~6.4 (Basic) | ~6.4 (Basic) |

| LogP | ~2.8 - 3.9 | ~2.8 - 3.9 (Negligible shift) |

Structural & Fragmentation Logic

The location of the deuterium label is critical for setting up Multiple Reaction Monitoring (MRM) transitions. Commercial Papaverine-d3 is typically labeled on the isoquinoline methoxy group . Upon Collision Induced Dissociation (CID), the molecule cleaves at the methylene bridge.

-

Papaverine: Yields an isoquinoline cation at m/z 202 .[1]

-

Papaverine-d3: Because the label is on the isoquinoline ring, the fragment retains the deuterium, shifting to m/z 205 .

Figure 1: Fragmentation pathway illustrating why the MRM transition shifts from 202 to 205 for the deuterated standard.

The Kinetic & Chromatographic Isotope Effect[5]

Researchers must understand two subtle physical phenomena when using Papaverine-d3:

Chromatographic Isotope Effect

Deuterium (

-

Observation: In Reversed-Phase LC (RPLC), Papaverine-d3 may elute slightly earlier than Papaverine.

-

Impact: Usually negligible (< 0.1 min) in standard HPLC. In UPLC/UHPLC with high plate counts, a slight separation may occur.

-

Mitigation: Ensure the integration window covers both peaks if they partially separate, though co-elution is preferred for matrix effect compensation.

Isotopic Purity & Cross-Talk

Commercial Papaverine-d3 is rarely 100% pure; it may contain trace amounts of d0 (non-deuterated) or d1/d2 species.

-

The Risk: If the d3 standard contains d0-Papaverine, it will contribute to the analyte signal (m/z 340), causing false positives or artificially high quantitation limits.

-

Validation Step: Run a "Blank + IS" sample. If a peak appears in the analyte channel (340/202), the IS purity is insufficient or the concentration is too high.

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Papaverine-d3 as an Internal Standard (IS) to quantify Papaverine in rat plasma. The method relies on Protein Precipitation (PPT) for high throughput.

Reagents & Preparation

-

Stock Solutions: Prepare Papaverine and Papaverine-d3 at 1 mg/mL in Methanol. Store at -20°C.

-

IS Working Solution: Dilute Papaverine-d3 to 50 ng/mL in Acetonitrile (ACN).

Sample Preparation Workflow

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Precipitation: Add 150 µL of IS Working Solution (ACN containing Papaverine-d3).

-

Vortex: Mix vigorously for 60 seconds to ensure protein denaturation.

-

Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the clear supernatant into the LC-MS/MS.

LC-MS/MS Conditions

-

Column: C18 (e.g., Acquity UPLC BEH, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear ramp to 90% B

-

2.5-3.0 min: Hold 90% B

-

3.1 min: Re-equilibrate 10% B

-

-

Ionization: ESI Positive Mode.

Mass Spectrometry Parameters (MRM)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |

| Papaverine | 340.2 | 202.1 | 30 | 25 |

| Papaverine-d3 | 343.2 | 205.1 | 30 | 25 |

Note: Tune parameters (CE/Cone) are instrument-specific and should be optimized by infusion.

Figure 2: End-to-end bioanalytical workflow for quantifying Papaverine using the d3 isotope.

Troubleshooting & Pitfalls

Matrix Factor (MF) Evaluation

Even with a deuterated IS, matrix effects can suppress ionization.

-

Calculation:

-

Acceptance: The IS-normalized MF should be close to 1.0. If Papaverine-d3 suppression differs significantly from Papaverine suppression (due to chromatographic separation), the method is invalid.

Deuterium Exchange

While methoxy-d3 labels are generally stable, exposure to highly acidic conditions at high temperatures for extended periods could theoretically induce exchange.

-

Best Practice: Keep autosampler temperature at 4°C and avoid leaving samples in acidic mobile phase for >24 hours before injection.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4680, Papaverine. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71434289, Papaverine-d3 Hydrochloride. Retrieved from [Link]

-

Wickens, J. R., Sleeman, R., & Keely, B. J. (2006). Atmospheric pressure ionisation mass spectrometric fragmentation pathways of noscapine and papaverine revealed by multistage mass spectrometry and in-source deuterium labelling.[4] Rapid Communications in Mass Spectrometry, 20(3), 473–480.[4] Retrieved from [Link]

-

Wen, C., et al. (2023). Determination of morphine, codeine, thebaine, papaverine and noscapine in rat plasma by UPLC-MS/MS.[3] Acta Chromatographica, 36(3), 179-185.[3] Retrieved from [Link]

-

Wang, S., & Cyronak, M. (2013). Internal Standards in LC-MS Bioanalysis. In: W.A. Korfmacher (Ed.), Mass Spectrometry for Drug Discovery and Candidate Optimization. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Atmospheric pressure ionisation mass spectrometric fragmentation pathways of noscapine and papaverine revealed by multistage mass spectrometry and in-source deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Enrichment Analysis of Papaverine-d3 Hydrochloride

Executive Summary

In the high-stakes environment of regulated bioanalysis, the integrity of an Internal Standard (IS) is not merely a chemical specification—it is the linchpin of quantitative accuracy. Papaverine-d3 Hydrochloride (1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-(trideuteriomethoxy)isoquinoline HCl) serves as a critical Stable Isotope Labeled (SIL) IS for the quantification of papaverine in plasma and tissue samples.

This guide moves beyond basic certificates of analysis to explore the Isotopic Enrichment (IE) of Papaverine-d3. It addresses the critical distinction between chemical purity and isotopic purity, details the impact of "d0-contribution" on Lower Limits of Quantitation (LLOQ), and provides validated protocols for characterizing enrichment levels using High-Resolution Mass Spectrometry (HRMS).

Part 1: Structural & Isotopic Chemistry

The Molecule

Papaverine is a non-selective phosphodiesterase inhibitor. The "d3" analog is synthesized by replacing specific hydrogen atoms with deuterium (

-

Chemical Formula:

-

Molecular Weight (Free Base): ~342.41 g/mol (vs. 339.39 g/mol for d0)

-

Mass Shift: +3.018 Da

The Synthesis Logic

Understanding the synthesis helps predict potential impurities. Papaverine-d3 is generally produced via O-methylation of a phenolic precursor (e.g., 6-demethylpapaverine) using deuterated methyl iodide (

Figure 1: Simplified synthesis logic showing the origin of isotopic impurities. The reaction efficiency determines the yield, but the purity of the CD3-I reagent dictates the Isotopic Enrichment.

Part 2: Defining & Measuring Isotopic Enrichment

The "d0-Contribution" Problem

Isotopic Enrichment is often expressed as "Atom % D" (e.g., 99.5% D). However, for a bioanalyst, the critical metric is Isotopic Purity , specifically the absence of the unlabeled (d0) isotopologue.

If Papaverine-d3 contains 1% unlabeled Papaverine (d0), and you spike this IS into a sample at 1000 ng/mL, you are inadvertently adding 10 ng/mL of "drug" to your sample.

-

Result: You cannot quantify patient samples below ~10 ng/mL. The IS itself contaminates the blank.

Analytical Methodology: HRMS vs. NMR

While

Table 1: Comparison of Analytical Techniques

| Feature | HRMS (Orbitrap/Q-TOF) | |

| Primary Output | Label Position & Structure | Isotopologue Distribution |

| Sensitivity for d0 | Low (LOQ ~1%) | High (LOQ <0.01%) |

| Sample Requirement | High (~10 mg) | Low (<1 µg) |

| Specificity | Can confuse impurities with isotopologues | Resolves isobaric interferences |

Part 3: Experimental Protocols

Protocol A: Determination of Isotopic Purity via HRMS

Objective: Quantify the relative abundance of d0, d1, d2, and d3 species.

Reagents:

-

Papaverine-d3 HCl Reference Standard.

-

LC-MS grade Methanol and Water.

-

Formic Acid (0.1%).

Workflow:

-

Preparation: Dissolve Papaverine-d3 to 1 µg/mL in 50:50 Methanol:Water (+0.1% Formic Acid).

-

Infusion: Direct infusion into the HRMS source (flow rate 5-10 µL/min) is preferred over LC to ensure steady-state signal averaging.

-

Acquisition:

-

Mode: Positive Electrospray Ionization (ESI+).

-

Resolution: >60,000 (FWHM) to resolve isotopic fine structure.

-

Scan Range: m/z 330 – 350.

-

Acquire data for 2 minutes (approx. 100 scans).

-

-

Data Processing:

-

Sum spectra over the acquisition window.

-

Extract peak intensities (

) for:-

d0 (m/z 340.15 - theoretical MH+)

-

d1 (m/z 341.16)

-

d2 (m/z 342.16)

-

d3 (m/z 343.17)

-

-

Calculation: Calculate the % Isotopic Purity (d3 abundance) and % d0 Contribution.

Note: The "Contribution" formula represents the interference factor relative to the IS signal.

Part 4: Bioanalytical Impact & Validation

The Interference Threshold

In a validated LC-MS/MS method (per FDA M10 guidelines), the interference in the blank sample at the analyte retention time must be < 20% of the LLOQ response .

If your IS contains d0 impurities, you must adjust your IS working concentration (

Figure 2: The Bioanalytical Interference Pathway. Impurities in the IS (d0) directly inflate the analyte signal, potentially causing method validation failure at the LLOQ.

Protocol B: The "Zero-Sample" Check

Before running a clinical batch, perform this check to verify the IS batch is suitable.

-

Prepare a "Zero" Sample: Blank matrix + Internal Standard (at working concentration).

-

Prepare an LLOQ Sample: Blank matrix + Analyte at LLOQ + Internal Standard.

-

Analyze: Inject n=3 of each.

-

Evaluate:

-

Measure the area of the Analyte peak in the "Zero" sample (

). -

Measure the area of the Analyte peak in the LLOQ sample (

).

-

-

Pass Criteria:

If this fails, you must either:

-

Lower the IS concentration (reducing the absolute amount of d0 added).

-

Purchase a higher enrichment grade of Papaverine-d3.

References

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

-

PubChem. (n.d.).[1][2] this compound.[2] National Library of Medicine. [Link]

-

Gu, H., et al. (2014). Assessment of Isotopic Interference in LC-MS/MS Bioanalytical Methods. Bioanalysis. [Link]

-

Han, X., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline.[3][4][5][6] Phytochemistry. [Link]

Sources

- 1. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C20H22ClNO4 | CID 71434289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic properties of deuterated Papaverine analogs

Technical Whitepaper: Pharmacokinetic Optimization of Papaverine via Deuterium-Enabled Metabolic Shunting

Executive Summary & Rationale

Papaverine, a benzylisoquinoline alkaloid, has historically served as a non-selective phosphodiesterase (PDE) inhibitor and vasodilator. Despite its efficacy in cerebral and peripheral ischemia, its clinical utility is severely hampered by poor pharmacokinetic (PK) properties: a short biological half-life (~1.5–2 hours in humans) and extensive first-pass metabolism.

The metabolic liability of Papaverine is driven primarily by O-demethylation at the 4-, 6-, and 7-positions, mediated by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6 isoforms).

This guide outlines a strategy to overcome these limitations using the Deuterium Kinetic Isotope Effect (DKIE) . By selectively replacing protium (

Structural Optimization: Identifying Metabolic Hotspots

Papaverine (1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline) contains four methoxy groups. Metabolic profiling indicates that regio-selective O-demethylation is the rate-limiting step in its clearance.

Target Analogs:

-

6-O-

-Papaverine: Targets the primary site of metabolic attack (often the 6-position in isoquinolines). -

Per-deuterated (

)-Papaverine: Deuteration of all four methoxy groups to prevent "metabolic switching" (where enzymes shift attack to a non-deuterated site).

Mechanism of Action (DKIE):

The carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-protium (C-H) bond. When C-H bond breaking is the rate-determining step (as in CYP450-mediated oxidative demethylation), the substitution results in a primary kinetic isotope effect (

Diagram 1: Metabolic Blockade Strategy

Caption: Figure 1. Mechanism of metabolic stabilization. Deuterium substitution at the methoxy positions raises the activation energy for CYP450-mediated O-demethylation, reducing the rate of metabolite formation.

Chemical Synthesis Strategy

To ensure isotopic purity (>98% D), we utilize a modified Bischler-Napieralski cyclization . The key differentiation from standard synthesis is the use of deuterated reagents during the alkylation of the catechol precursors.

Reagents:

-

Precursor: 3,4-Dihydroxybenzaldehyde / 3,4-Dihydroxyphenylacetic acid.

-

Deuterating Agent: Iodomethane-

(

Protocol Summary:

-

O-Methylation: React 3,4-dihydroxybenzaldehyde with

and -

Condensation: Condense the deuterated aldehyde with aminoacetaldehyde dimethyl acetal (also deuterated if target is

) to form the Schiff base. -

Cyclization: Perform Bischler-Napieralski cyclization using

to close the isoquinoline ring. -

Dehydrogenation: Aromatize the intermediate using Pd/C to yield the final deuterated Papaverine analog.

In Vitro Validation: Microsomal Stability Assay

Before in vivo testing, the metabolic stability must be quantified using Human Liver Microsomes (HLM). This protocol ensures the DKIE is operative and not masked by other pathways.

Experimental Protocol:

-

Preparation:

-

Test Compounds: Papaverine (Control) and

-Papaverine at 1 µM (to ensure first-order kinetics). -

System: Pooled HLM (0.5 mg/mL protein concentration).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Incubation:

-

Pre-incubate compounds with HLM for 5 min at 37°C.

-

Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Timepoints: 0, 5, 15, 30, 45, and 60 minutes.

-

-

Termination & Analysis:

-

Quench with ice-cold Acetonitrile containing internal standard (e.g., Verapamil).

-

Centrifuge (4000 rpm, 10 min).

-

Analyze supernatant via LC-MS/MS (MRM mode tracking parent ion decay).

-

-

Calculation:

-

Plot ln(% Remaining) vs. Time.

-

Calculate slope (

). - .

- .

-

Diagram 2: Validation Workflow

Caption: Figure 2. Step-by-step workflow for validating the pharmacokinetic improvements of deuterated analogs in vitro.

Predicted Pharmacokinetic Data

Based on the primary kinetic isotope effect observed in similar benzylisoquinoline alkaloids (e.g., deuterated tetrabenazine or thebaine), we project the following comparative data for Papaverine vs.

Table 1: Comparative PK Parameters (Projected)

| Parameter | Papaverine (Standard) | Improvement Factor | |

| Metabolic Stability ( | ~15 min | ~35–45 min | 2.3x – 3.0x |

| Intrinsic Clearance ( | High (>50 mL/min/kg) | Moderate (<25 mL/min/kg) | >50% Reduction |

| Bioavailability ( | ~54% (Oral) | ~75–85% (Oral) | Increased Exposure |

| Major Metabolite | 6-O-Desmethylpapaverine | 6-O-Desmethylpapaverine | Delayed Formation |

Interpretation:

The reduction in

Toxicology & Safety Implications

While deuteration generally retains the safety profile of the parent drug, "metabolic switching" must be monitored.

-

Risk: If the primary O-demethylation pathway is blocked, the enzyme system might shunt metabolism toward the isoquinoline nitrogen (N-oxidation) or ring hydroxylation.

-

Mitigation: The

-analog design covers all methoxy groups. Early toxicology screens should verify that no toxic, novel metabolites (unique to the deuterated form) are generated. Historical data on deuterated drugs (e.g., Deutetrabenazine) suggests this risk is low when the metabolic pathway is well-understood [1].

References

-

Deuterium Effect on Metabolism: Foster, A. B. (1984). Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences, 5, 524-527. Link

-

Papaverine Metabolism: Belpaire, F. M., et al. (1975). Metabolism of Papaverine: I. Identification of metabolites in urine and bile of various species. Xenobiotica, 5(7), 413-420. Link

-

CYP3A4 Mechanism: Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

-

Synthesis of Deuterated Drugs: Teva Pharmaceuticals/Auspex. (2017). Deuterated Isoquinoline Derivatives. U.S. Patent Application. (Analogous chemistry for reference). Link

-

Clinical Relevance: FDA. (2017).[3] Austedo (deutetrabenazine) Prescribing Information. (Demonstrating regulatory acceptance of DKIE strategy). Link

Sources

The Cornerstone of Precision: A Technical Guide to Papaverine-d3 HCl as an Internal Standard in Bioanalysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the rigorous domain of regulated bioanalysis, the accuracy and precision of quantitative data are non-negotiable. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating the inherent variability of complex biological matrices and sophisticated analytical systems. This guide provides a deep dive into the theory, application, and best practices for using Papaverine-d3 HCl, a deuterated analog, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will explore the fundamental principles of internal standardization, detail a robust bioanalytical workflow from sample preparation to data acquisition, and provide the technical rationale behind critical experimental choices, ensuring your methods are built on a foundation of scientific integrity and regulatory compliance.

The Principle of Isotopic Dilution: Why a SIL-IS is Superior

Bioanalytical methods are susceptible to a variety of errors that can compromise data integrity. Analyte loss during multi-step sample preparation, fluctuations in instrument injection volume, and unpredictable matrix effects in the mass spectrometer's ion source can all introduce significant variability.[1] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) to act as a reference, normalizing for these variations.[2]

While structurally similar analog compounds can be used, a SIL-IS, such as Papaverine-d3 HCl, is the preferred choice in mass spectrometry.[1][3] This is because the physical and chemical properties of a deuterated standard are nearly identical to the analyte of interest.[1] It will therefore behave identically during extraction, chromatography, and ionization, providing the most accurate possible correction for any variations. The mass difference, due to the replacement of hydrogen with deuterium atoms, allows the mass spectrometer to detect the analyte and the IS as distinct chemical entities.

Logical Framework: The Role of a Stable Isotope-Labeled Internal Standard

Caption: Papaverine-d3 HCl co-processes with the analyte, normalizing for variations.

Profile: Papaverine and its Deuterated Standard

Papaverine is a benzylisoquinoline alkaloid used as a vasodilator.[4] Its deuterated form, Papaverine-d3 HCl, serves as an ideal internal standard for its quantification.

| Property | Papaverine | Papaverine-d3 HCl | Rationale for Use as IS |

| Chemical Formula | C₂₀H₂₁NO₄ | C₂₀H₁₈D₃NO₄ | Mass difference for MS detection. |

| Molecular Weight | ~339.4 g/mol [4] | ~342.4 g/mol (Varies with specific deuteration) | Allows distinct detection from the analyte. |

| Physicochemical Properties | Nearly Identical | Nearly Identical | Ensures identical behavior during sample processing and analysis. |

| Elution Time | Co-elutes or elutes very closely with the analyte. | Co-elutes or elutes very closely with the analyte. | Ensures both are subjected to the same matrix effects at the same time. |

A Validated Bioanalytical Workflow: Quantifying Papaverine in Human Plasma

This section outlines a detailed, step-by-step methodology for a typical LC-MS/MS assay. Each step is accompanied by "Expert Insight" explaining the causality behind the choices, grounding the protocol in authoritative practice.

Reagent and Solution Preparation

Expert Insight: The integrity of your quantitative results begins with the accuracy of your standard solutions. Always use certified reference materials and calibrated volumetric equipment. Document every step meticulously.

-

Primary Stock Solutions (1.0 mg/mL):

-

Accurately weigh ~1.0 mg of Papaverine HCl and Papaverine-d3 HCl into separate volumetric flasks.

-

Dissolve in a suitable solvent, such as methanol, to a final volume of 1.0 mL.

-

-

Calibration and QC Working Solutions:

-

Prepare a series of working solutions by serially diluting the Papaverine primary stock with 50/50 (v/v) methanol/water. These solutions will be used to spike into blank plasma to create the calibration curve and quality control samples.

-

-

Internal Standard Working Solution (ISWS) (e.g., 50 ng/mL):

-

Dilute the Papaverine-d3 HCl primary stock solution with acetonitrile to a final concentration that provides a stable and sufficient signal in the mass spectrometer (e.g., 50 ng/mL).

-

Sample Preparation: Protein Precipitation

Expert Insight: Protein precipitation is a fast and effective method for removing the majority of interfering proteins from plasma samples.[5] We select acetonitrile as the precipitating agent because it generally provides more efficient protein removal than methanol, resulting in a cleaner final extract and reducing the potential for matrix effects.[5][6] A 3:1 ratio of acetonitrile to plasma is a robust starting point for efficient precipitation.[5]

-

Sample Aliquoting: Using a calibrated pipette, transfer 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition & Precipitation: Add 300 µL of the ISWS (Papaverine-d3 HCl in acetonitrile) to each tube. The IS is combined with the precipitating solvent to ensure it is added consistently and early in the process.

-

Vortexing: Vortex each tube vigorously for approximately 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a 96-well plate or autosampler vial for analysis.

Experimental Workflow: Protein Precipitation using Papaverine-d3 HCl

Caption: A streamlined protein precipitation protocol for bioanalysis.

LC-MS/MS Instrumentation and Conditions

Expert Insight: The goal of the LC-MS/MS method is to achieve sensitive, specific, and reproducible detection. We use Multiple Reaction Monitoring (MRM) for its superior selectivity and sensitivity in quantitative analysis.[7] The MRM transitions are specific precursor-to-product ion fragments for each compound, ensuring we are only measuring our compounds of interest.

-

LC System: A standard HPLC or UPLC system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm) is suitable for retaining and separating Papaverine.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from low to high organic (Mobile Phase B) over several minutes to elute the analyte and IS.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Papaverine | 340.2 | 202.1 | ~26 |

| Papaverine-d3 HCl | 343.2 | 202.1 or 205.1* | ~26 |

Note: The specific product ion for Papaverine-d3 can vary depending on the location of the deuterium labels. The fragmentation should be optimized during method development. The values presented are based on common literature findings.[7][8]

Data Interpretation and Method Validation

The quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated by plotting this ratio against the known concentrations of the calibration standards. The concentration of unknown samples is then calculated from this curve.

For the method to be used in regulated studies, it must be validated according to guidelines from bodies like the FDA or EMA.[9][10] Key validation parameters include:

-

Selectivity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.

-

Accuracy & Precision: Assessed by analyzing QC samples at multiple concentrations over several days.

-

Matrix Effect: Evaluating if the biological matrix suppresses or enhances the ionization of the analyte and IS.

-

Recovery: The efficiency of the extraction process.

-

Stability: Ensuring the analyte is stable in the matrix under various storage and handling conditions.

Conclusion

Papaverine-d3 HCl exemplifies the ideal internal standard for LC-MS/MS bioanalysis. Its near-identical chemical nature to the parent drug ensures it can accurately compensate for the myriad of variables encountered during sample analysis. By implementing a method grounded in sound scientific principles, such as the one detailed here, and adhering to rigorous validation standards, researchers can produce high-quality, reliable, and defensible data critical for advancing drug development.

References

-

PubMed. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. [Link]

-

Taylor & Francis Online. (2019). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. [Link]

-

MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]

-

PMC. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]

-

Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

-

PMC. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. [Link]

-

Scientific Research Publishing. (2015). Validation of an Easy Acetonitrile Fractionation for the Simplification of Protein Samples Prior to Proteomics Analyses. [Link]

-

Prime Scholars. (n.d.). Separation of low molecular weight serum proteins using acetonitrile precipitation assessed by one dimensional gel electrophoresis. [Link]

-

Shimadzu. (2022). Certificate of Preparation. [Link]

-

MDPI. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. [Link]

-

Mathews Open Access Journals. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. [Link]

-

ResearchGate. (n.d.). chromatograms obtained by Lc-MS/MS analysis showing the detection of papaverine. [Link]

-

PubMed. (2014). Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study. [Link]

-

PMC. (n.d.). Trace papaverine analysis in biological samples after preconcentration by UA-D-μ-SPE method using a new magnetic GO–MOF nanocomposite. [Link]

-

ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

-

PubMed. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Validated Reverse Phase LC-MS Method for quantification of drotaverine in Biological matrices. [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rjptonline.org [rjptonline.org]

- 5. agilent.com [agilent.com]

- 6. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example [mdpi.com]

- 10. mathewsopenaccess.com [mathewsopenaccess.com]

Papaverine-d3 Hydrochloride CAS number and chemical identifiers

Stable Isotope-Labeled Internal Standard for Bioanalytical Quantification

Abstract

This technical guide details the physicochemical properties, analytical applications, and handling protocols for Papaverine-d3 Hydrochloride , a deuterated analog of the opium alkaloid papaverine. Designed for researchers and bioanalytical scientists, this document focuses on its critical role as an Internal Standard (IS) in LC-MS/MS workflows. By mitigating matrix effects and compensating for extraction variability, Papaverine-d3 ensures the rigorous quantification required in pharmacokinetic (PK) and forensic toxicology studies.

Chemical Identity & Specifications

This compound is the salt form of Papaverine where three hydrogen atoms—typically on one of the O-methoxy groups—are replaced by deuterium (

Core Identifiers

| Parameter | Specification |

| Chemical Name | This compound |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-6-(trideuteriomethoxy)-7-methoxyisoquinoline hydrochloride |

| CAS Number | 113718-66-4 (Specific to d3-HCl form) |

| Parent CAS | 61-25-6 (Unlabeled HCl); 58-74-2 (Unlabeled Free Base) |

| Molecular Formula | |

| Molecular Weight | 378.87 g/mol (Salt); 342.41 g/mol (Free Base) |

| Solubility | Soluble in Water, DMSO, Methanol; Slightly soluble in Ethanol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >220°C (Decomposes) |

Critical Note on Isotopologues: The specific position of the deuterium label (e.g., 6-methoxy vs. 7-methoxy vs. benzyl-methoxy) varies by manufacturer. The CAS 113718-66-4 generally refers to the ring-methoxylated variant. Always verify the Certificate of Analysis (CoA) for the exact labeling position, as this dictates the MRM fragment ions.

Analytical Application: LC-MS/MS Quantification

The primary utility of Papaverine-d3 HCl is to serve as a normalization anchor in quantitative mass spectrometry.

The Deuterium Effect & Retention Time

Although chemically nearly identical, deuterated compounds can exhibit a slight shift in retention time (RT) compared to the non-labeled parent due to the "Deuterium Isotope Effect" on lipophilicity.

-

Observation: Papaverine-d3 typically co-elutes with Papaverine or elutes slightly earlier (by 0.01–0.05 min).

-

Impact: This co-elution is desirable as it ensures the IS experiences the exact same matrix suppression/enhancement as the analyte at the moment of ionization.

Mass Spectrometry Transitions (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are standard for a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode.

| Compound | Precursor Ion ( | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |

| Papaverine (Native) | 340.2 | 202.1 | 324.1 | 25 - 30 |

| Papaverine-d3 (IS) | 343.2 | 205.1 | 327.1 | 25 - 30 |

-

Mechanism: The primary fragmentation involves the cleavage of the benzyl bond.

-

Native: 340

202 (Isoquinoline core). -

d3-Label: If the label is on the isoquinoline ring (positions 6 or 7), the fragment shifts to 205 . If the label were on the benzyl ring, the fragment would remain 202 (causing cross-talk). The transitions above assume a ring-labeled standard.

-

Visualizing the Analytical Logic

The following diagram illustrates the decision logic for selecting MRM transitions to avoid "Isotopic Cross-talk."

Figure 1: MRM Transition Logic. Ensuring the d3-label is retained in the product ion is crucial to distinguish the IS signal from the native analyte.

Experimental Protocol: Sample Preparation

This protocol outlines a Protein Precipitation (PPT) method, favored for its speed and high recovery of alkaloids like Papaverine.

Reagents:

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (0.1%)[1]

-

Papaverine-d3 HCl Stock Solution (1 mg/mL in Methanol)

Step-by-Step Workflow:

-

Stock Preparation: Dilute the Papaverine-d3 stock to a working concentration of 100 ng/mL in 50:50 Methanol:Water.

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of the Papaverine-d3 working solution. Vortex gently for 5 seconds.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an LC vial with an insert.

-

Dilution (Optional): If the curve range is low, dilute 1:1 with Water (0.1% FA) to match the initial mobile phase conditions and improve peak shape.

Handling, Stability, and Safety

As a research chemical, Papaverine-d3 HCl requires strict adherence to safety and storage protocols.

-

Light Sensitivity: Papaverine is photosensitive. Solutions should be stored in amber glass vials to prevent photodegradation (oxidation to papaverinol).

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store the solid material in a desiccator at -20°C . Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Isotopic Stability: The Deuterium-Carbon bond is stable under standard physiological and analytical conditions. It does not undergo exchange with solvent protons.

-

Safety: Papaverine is a vasodilator and antispasmodic.[2] Handle with gloves and eye protection. Avoid inhalation of dust.

References

-

Pharmaffiliates. (2024). This compound Certificate of Analysis & Specifications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71434289, this compound. Retrieved from [Link]

-

Shimadzu Corporation. (2022). Certificate of Preparation: Papaverine LC-MS Standards. Retrieved from [Link]

-

Mutlu, N. E., et al. (2018).[1] "An LC-ESI-MS/MS method for the simultaneous determination of pronuciferine and roemerine in some Papaver species." Journal of Chromatography B. Retrieved from [Link]

Sources

Technical Guide: Stability of Stable Isotope Labeled Papaverine in Solution

Executive Summary

This guide provides a technical framework for maintaining the integrity of stable isotope labeled (SIL) Papaverine (e.g., Papaverine-d3, Papaverine-

When using SIL-Papaverine as an Internal Standard (IS) for LC-MS/MS quantification, the stability of the isotopic label itself is paramount. While Deuterium (

Part 1: Chemical Basis of Instability

Understanding the degradation mechanism is the prerequisite for preventing it.

Photodegradation: The Papaveraldine Pathway

Papaverine is highly sensitive to UV irradiation (310–400 nm). Upon exposure to light in solution, the methylene bridge (C1 position) undergoes photo-oxidation, converting the molecule to Papaveraldine (also known as Xanthaline).

-

Mechanism: The benzylic methylene group is oxidized to a ketone.

-

Mass Shift: This results in a mass increase of +14 Da (addition of Oxygen, loss of 2 Hydrogens:

). -

Impact on Assay: If your IS degrades, the area ratio (Analyte/IS) artificially increases, leading to over-quantification of the target analyte.

pH-Dependent Solubility

Papaverine is a weak base (

-

Acidic pH (< 4.0): Highly soluble as the hydrochloride salt.

-

Neutral/Basic pH (> 6.0): The free base precipitates.

-

Risk: Stock solutions prepared in unbuffered water or methanol/water mixtures that drift to neutral pH may suffer from "silent precipitation," where the IS crashes out of solution, destroying linearity.

Isotopic Stability (The Deuterium Risk)

Not all SIL-Papaverine reagents are equal. The stability depends on the position of the label.

| Label Position | Stability Risk | Recommendation |

| Methoxy Groups ( | High Stability. The C-D bond on the methoxy group is chemically inert under standard bioanalytical conditions. | Preferred. Most commercial Papaverine-d3/d4 standards use this labeling. |

| Methylene Bridge ( | Moderate Risk. The benzylic protons are slightly acidic. In strong acid/base conditions or protic solvents over long periods, H/D exchange (HDX) can occur, leading to signal loss (M+3 | Avoid for long-term stock solutions if possible. |

| Aromatic Ring ( | Absolute Stability. Carbon-13 is non-exchangeable. | Ideal for critical clinical assays, though more expensive. |

Part 2: Visualization of Degradation & Workflow

Degradation Pathway & Validation Logic

The following diagram illustrates the photodegradation mechanism and the decision logic for validating IS stability.

Figure 1: Pathway of Papaverine photodegradation to Papaveraldine and the LC-MS/MS decision logic.

Part 3: Experimental Protocols (ICH M10 Compliant)

These protocols ensure the SIL-Papaverine IS performs consistently throughout the bioanalytical lifecycle.

Stock Solution Preparation (The "Amber" Rule)

Objective: Prepare a primary stock (1 mg/mL) stable for >6 months.

-

Weighing: Weigh ~1.0 mg of Papaverine-d3 (or

) into a low-actinic (amber) glass vial .-

Why: Amber glass blocks UV radiation <400 nm, preventing Papaveraldine formation.

-

-

Solvent Selection: Dissolve in Methanol + 0.1% Formic Acid .

-

Why: The formic acid ensures the pH remains < 4.0, maintaining the salt form and preventing free-base precipitation. Pure Acetonitrile is avoided for primary stock due to potential solubility issues with the HCl salt form.

-

-

Storage: Store at -20°C or -70°C .

-

Validation: Aliquot into single-use vials to avoid freeze-thaw cycles on the bulk stock.

-

Stability Stress Testing (Method Validation)

Before deploying the method, you must validate IS stability under stress.

Protocol:

-

Preparation: Prepare three aliquots of the IS Working Solution (e.g., 100 ng/mL in 50:50 MeOH:Water).

-

Stress Conditions:

-

Aliquot A (Control): Freshly prepared.

-

Aliquot B (Light Stress): Expose to ambient lab light (white fluorescent) for 4 hours in a clear vial.

-

Aliquot C (pH Stress): Adjust pH to > 8.0 using Ammonium Hydroxide, hold for 1 hour, then re-acidify.

-

-

Analysis: Inject A, B, and C. Monitor two MRM transitions:

-

Transition 1 (Papaverine-d3): Precursor

Product (e.g., 343.2 -

Transition 2 (Papaveraldine-d3): Precursor + 14 Da

Product (e.g., 357.2

-

-

Acceptance Criteria:

-

Aliquot B must show < 5% conversion to Papaveraldine.

-

Aliquot C must show recovery within ±15% of Aliquot A (verifying no irreversible precipitation).

-

Troubleshooting IS Response Drift

If the Internal Standard response varies significantly between runs, use this diagnostic table:

| Observation | Root Cause | Corrective Action |

| Gradual Signal Decrease | Photodegradation (Papaveraldine formation) | Check if stock container is amber. Prepare fresh stock. |

| Sudden Signal Drop | Precipitation (pH shift) | Check solvent pH. Ensure working solution contains 0.1% Formic Acid. |

| Mass Shift (M-1) | H/D Exchange (Deuterium loss) | Rare with methoxy-labels. If using C1-labeled IS, switch to |

| Retention Time Shift | Column Aging / pH Mobile Phase | Papaverine is sensitive to mobile phase pH. Verify buffer preparation. |

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4680, Papaverine. Retrieved from [Link]

-

International Council for Harmonisation (ICH).[1][2] (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2] Retrieved from [Link]

-

Girish, C., et al. (2003). Photochemical degradation of papaverine solutions.[3] (General reference to the oxidation mechanism established in pharmaceutical literature).

Sources

Whitepaper: A Technical Guide to the Metabolism of Papaverine Using Deuterated Tracers

Abstract

The study of drug metabolism is a cornerstone of pharmaceutical development, essential for understanding a compound's efficacy, safety, and pharmacokinetic profile. Papaverine, a benzylisoquinoline alkaloid, has long been used as a vasodilator and smooth muscle relaxant.[1] Understanding its metabolic fate is critical for optimizing its therapeutic use and identifying potential drug-drug interactions. This technical guide provides an in-depth exploration of modern methodologies for studying papaverine metabolism, with a core focus on the strategic application of deuterated tracers. We will delve into the causality behind experimental design, from the synthesis of isotopically labeled compounds to advanced analytical characterization, providing field-proven insights for robust and reliable metabolic profiling.

Introduction: The Metabolic Quest for Papaverine

Papaverine, though derived from the opium poppy, is structurally and pharmacologically distinct from narcotic alkaloids like morphine.[2] Its primary mechanism involves the inhibition of phosphodiesterase, leading to increased levels of cyclic AMP and GMP in smooth muscle cells, which results in vasodilation.[2][3][4] The clinical application of papaverine necessitates a thorough understanding of its biotransformation, as its metabolites may possess different pharmacological activities or toxicities.

The Food and Drug Administration (FDA) mandates the identification of a drug's metabolic profile during development, using both in vitro and in vivo methods to ensure safety and anticipate species-specific differences.[5][6] Early characterization of metabolic pathways is not merely a regulatory hurdle; it is fundamental to building a comprehensive safety profile and guiding clinical study design.[7]

Why Use Deuterated Tracers?

Stable isotope labeling, particularly with deuterium (²H), has become an indispensable tool in metabolism studies.[8] Replacing hydrogen with deuterium creates a heavier, stronger carbon-deuterium (C-D) bond. This seemingly subtle modification has profound analytical and mechanistic implications:

-

Kinetic Isotope Effect (KIE): The cleavage of a C-D bond requires more energy than a C-H bond, often slowing the rate of metabolic reactions at the site of deuteration.[9] This phenomenon, known as the KIE, can be strategically employed to increase a drug's metabolic stability and half-life.[10][11]

-

Unambiguous Metabolite Tracking: Deuterated compounds serve as "heavy" tags. In mass spectrometry, a deuterated drug and its metabolites will appear at a higher mass-to-charge ratio (m/z) than their unlabeled counterparts, creating a distinct isotopic signature that is easily distinguished from endogenous molecules or background noise.[12]

-

Elucidation of Metabolic Pathways: By observing which metabolites retain the deuterium label, researchers can definitively trace the metabolic fate of the parent drug and elucidate complex biotransformation pathways.[8]

This guide will provide the technical framework for leveraging these advantages in the study of papaverine metabolism.

Papaverine Metabolism: Known Pathways and Enzymology

Papaverine is extensively metabolized in the liver.[1] The primary metabolic routes involve the Cytochrome P450 (CYP) enzyme system.[13] Key biotransformations include:

-

O-Demethylation: Papaverine has four methoxy groups, and their removal is a major metabolic step.[1][3] Studies have identified monodemethylated metabolites, with 6-desmethyl papaverine (6-DMP) and 4′,6-didesmethyl papaverine (4',6-DDMP) being significant urinary biomarkers.[13][14]

-

Hydroxylation: The addition of hydroxyl groups to the aromatic rings is another potential pathway.[15]

-

Phase II Conjugation: Following Phase I modifications like demethylation, the resulting phenolic groups can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[15]

-

Other Oxidative Pathways: Microbial biotransformation studies, which can sometimes mimic mammalian metabolism, have identified metabolites such as papaverinol and papaverine-N-oxide.[16]

A study using rat liver fractions identified three distinct monodemethylated metabolites and determined kinetic parameters for the overall O-demethylase activity (Apparent Kₘ: 1.6 x 10⁻⁵ M; Vₘₐₓ: 34 nmol/g/min).[13] This data underscores the importance of O-demethylation as a primary clearance pathway.

Experimental Design: A Step-by-Step Technical Framework

A robust metabolism study integrates in vitro assays for initial screening and mechanistic understanding with in vivo experiments for a holistic view of the drug's fate in a complete biological system.

Synthesis and Characterization of Deuterated Papaverine

The first critical step is the acquisition of a suitable deuterated tracer. This can be achieved through custom synthesis. Commercially available starting materials, such as those with a deuterated methoxy group (e.g., methoxy-d₃), can be used.[17]

Causality of Label Placement: The choice of where to place the deuterium atoms is a strategic decision.

-

To Probe Metabolism: Placing a deuterium label (e.g., a -OCD₃ group) on one of the methoxy positions allows for precise tracking of demethylation at that site.

-

To Increase Stability (KIE): If a particular C-H bond is known to be the primary site of metabolic attack (a "soft spot"), replacing it with a C-D bond can slow down its metabolism, a strategy often used in drug discovery to improve pharmacokinetic properties.[10]

Protocol 1: Analytical Characterization of Deuterated Papaverine

Objective: To confirm the identity, purity, and exact location of deuterium incorporation.

-

High-Resolution Mass Spectrometry (HRMS):

-

Dissolve a small sample of the deuterated papaverine and its non-deuterated standard in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infuse the samples into an Orbitrap or TOF mass spectrometer.

-

Validation: Confirm that the molecular ion peak of the deuterated compound corresponds to the expected mass shift. For example, replacing a -OCH₃ group with -OCD₃ should result in an m/z increase of 3.0188 Da. HRMS provides the necessary mass accuracy to confirm this shift unambiguously.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire a ¹H NMR spectrum. The signal corresponding to the proton at the deuterated position should be absent or significantly diminished.[12]

-

Acquire a ²H NMR spectrum. A signal should appear at the chemical shift corresponding to the deuteration site, providing direct evidence of the label's location.[12]

-

Validation: The combination of ¹H and ²H NMR provides definitive structural confirmation of isotopic labeling.[18][19]

-

In Vitro Metabolism Studies

In vitro systems, such as liver microsomes or hepatocytes, are the workhorses for early metabolism studies as recommended by the FDA.[5][20] They provide a controlled environment to study enzyme kinetics and identify metabolic pathways.

Protocol 2: Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of papaverine metabolism and identify major metabolites in a controlled enzymatic system.

-

Reagent Preparation:

-

Prepare a stock solution of deuterated papaverine (e.g., Papaverine-d₃) in a minimal amount of organic solvent (e.g., DMSO) and dilute to the final working concentration in buffer.

-

Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer (pH 7.4). This is critical for sustained CYP450 activity.

-

Thaw pooled HLM on ice.

-

-

Incubation:

-

Pre-warm the NADPH regenerating system and HLM (final concentration ~0.5 mg/mL) at 37°C for 5 minutes.

-

Initiate the reaction by adding the deuterated papaverine (final concentration ~1 µM).

-

Self-Validation (Controls):

-

T₀ (Time Zero): Immediately quench a sample after adding the drug by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This sample represents 100% parent drug.

-

No NADPH Control: Run a parallel incubation without the NADPH regenerating system. Significant metabolism should not occur, confirming the reaction is CYP-dependent.

-

-

-

Time Course Sampling:

-

At various time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it as described for the T₀ sample.

-

-

Sample Processing & Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Analysis: Use a method (described in Section 4) to quantify the remaining parent drug (Papaverine-d₃) at each time point and to screen for the appearance of deuterated metabolites.

-

In Vivo Metabolism Studies

In vivo studies, typically in animal models like rats, are essential to confirm that in vitro findings are relevant in a whole organism, accounting for absorption, distribution, metabolism, and excretion (ADME).[5]

Protocol 3: Rodent Pharmacokinetic and Metabolite ID Study

Objective: To study the ADME of deuterated papaverine and identify major circulating and excreted metabolites.

-

Dosing and Sample Collection:

-

Administer a single dose of deuterated papaverine to a cohort of rats (e.g., via oral gavage or intravenous injection).[15]

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Process to plasma and store at -80°C.

-

House animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.[5]

-

-

Sample Preparation:

-

Plasma: Perform a protein precipitation or solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[14]

-

Urine: Centrifuge to remove particulates. For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) may be required to cleave the conjugates and analyze the parent aglycone.

-

-

Analysis:

-

Analyze the processed samples by LC-HRMS/MS to generate a pharmacokinetic profile for the parent drug and to identify and quantify its deuterated metabolites.

-

Analytical Technologies: Identifying the Unknowns

The combination of liquid chromatography with mass spectrometry is the gold standard for metabolite identification and quantification.[19][21][22]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC separates the complex mixture of molecules from the biological matrix, while the MS detects and identifies them based on their mass.

-

Metabolite Hunting Strategy: A key advantage of using a deuterated tracer is the ability to perform "mass defect filtering" or to look for specific isotopic patterns. The mass of deuterium is not exactly 1 Da greater than hydrogen, creating a unique mass signature that software can use to pinpoint potential metabolites.

-

Structural Elucidation: Tandem MS (MS/MS) involves isolating a potential metabolite ion and fragmenting it. The resulting fragmentation pattern provides a structural fingerprint. By comparing the fragmentation of a deuterated metabolite to that of the parent drug, one can deduce the site of metabolic modification. For example, if a fragment containing a methoxy group loses the deuterium label, it confirms that the modification occurred elsewhere.

Data Presentation

All quantitative data should be summarized for clarity. The table below illustrates how results from an in vitro study could be presented.

| Compound | Identity | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Proposed Biotransformation |

| Parent | Papaverine-d₃ | 5.2 | 343.17 | 328.1, 202.1 | - |

| M1 | 6-DMP-d₃ | 4.8 | 329.15 | 314.1, 202.1 | O-Demethylation |

| M2 | 4',6-DDMP-d₃ | 4.5 | 315.14 | 300.1, 188.1 | Di-O-Demethylation |

| M3 | Hydroxy-Papaverine-d₃ | 4.9 | 359.16 | 344.1, 202.1 | Hydroxylation |

Table 1: Example summary of deuterated papaverine metabolites identified by LC-HRMS/MS from an in vitro incubation.

Conclusion and Future Directions